molecular formula C7H11N3O2 B13315266 2-(1-Methyl-1H-1,2,4-triazol-5-yl)butanoic acid

2-(1-Methyl-1H-1,2,4-triazol-5-yl)butanoic acid

Cat. No.: B13315266
M. Wt: 169.18 g/mol
InChI Key: YIVRXQQCUZOOSA-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,4-triazol-5-yl)butanoic acid is a chemical compound featuring a 1,2,4-triazole heterocycle linked to a butanoic acid chain. The 1,2,4-triazole ring is a privileged scaffold in medicinal and agricultural chemistry due to its versatile biological activities and ability to engage in hydrogen bonding . This specific structure acts as a flexible molecular scaffold for the design and synthesis of novel bioactive molecules . In pharmaceutical research, this compound and its structural analogs serve as key intermediates in the development of highly potent and flexible inhibitors of the uric acid transporter 1 (URAT1) . URAT1 is a prominent target for the treatment of hyperuricemia and gout, as it plays a critical role in urate reabsorption in the kidneys . Researchers are exploring this scaffold to create new urate-lowering therapies with potentially enhanced efficacy . In agrochemical research, the 1,2,4-triazole core is a fundamental component of many commercial fungicides, such as mefentrifluconazole . Compounds based on this structure are investigated for their broad-spectrum antifungal activity against various plant pathogens. The incorporation of amino acid-like fragments, such as the butanoic acid chain, is a recognized strategy to modulate the physicochemical properties and enhance the bioactivity of candidate molecules . This product is intended for research purposes as a building block in the synthesis of such novel compounds. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)butanoic acid

InChI

InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-8-4-9-10(6)2/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

YIVRXQQCUZOOSA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=NN1C)C(=O)O

Origin of Product

United States

Preparation Methods

Construction of the 1-Methyl-1H-1,2,4-Triazole Core

Method A: Methylation of 1,2,4-Triazole

  • Reaction: Nucleophilic methylation of 1,2,4-triazole using methylating agents such as chloromethane or methyl iodide.
  • Typical Conditions:
    • Reagents: 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane.
    • Conditions: Reflux under heating, slow addition of chloromethane to control reaction rate.
  • Outcome: Formation of 1-methyl-1H-1,2,4-triazole with high yield (~85-95%).

Reference: Patent CN113651762A details this method, emphasizing refluxing in ethanol with chloromethane addition.

Functionalization of the Triazole Ring

Method B: Alkylation at the 5-Position

  • Reaction: Alkylation of the methylated triazole at the 5-position using dibromomethane or similar reagents.
  • Conditions:
    • Reagents: 1-methyl-1H-1,2,4-triazole, tetrahydrofuran (THF), potassium carbonate or sodium hydride.
    • Procedure: Nucleophilic substitution under reflux, often with phase transfer catalysts or in the presence of bases like K2CO3.
  • Outcome: Formation of 5-bromo or 5-trimethylsilyl derivatives, which serve as intermediates for subsequent carboxylation or esterification.

Reference: The patent describes these steps, including the use of dibromomethane and silyl reagents.

Carboxylation and Side Chain Attachment

Method C: Carboxylation via Carbon Dioxide

  • Reaction: Introduction of the carboxylic acid group at the 3-position through CO₂ fixation.
  • Conditions:
    • Reagents: LDA or n-butyllithium for deprotonation, followed by bubbling CO₂.
    • Solvent: THF or 2-methyltetrahydrofuran.
    • Temperature: Low temperatures (-78°C to room temperature).
  • Outcome: Formation of 3-carboxylic acid derivatives, which are then esterified or directly converted to the acid form.

Reference: Patent CN113651762A and related literature describe this approach, emphasizing mild conditions and high regioselectivity.

Conversion to the Final Acid

Method D: Ester Hydrolysis and Final Purification

  • Reaction: Hydrolysis of methyl esters or intermediates to yield the free acid.
  • Conditions:
    • Reagents: Aqueous sodium hydroxide or potassium hydroxide.
    • Procedure: Reflux or room temperature hydrolysis, followed by acidification.
  • Outcome: High-purity 2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid.

Alternative and Advanced Methods

Continuous-Flow Synthesis

Recent developments include flow chemistry approaches, which enhance safety, yield, and sustainability:

  • Advantages:
    • Improved control over reaction parameters.
    • Reduction in reaction time and waste.
    • Enhanced safety for handling reactive intermediates.

Reference: A flow-based synthesis of similar triazole derivatives emphasizes these benefits, with higher yields and cleaner products.

Data Table: Summary of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages References
Methylation of 1,2,4-triazole Chloromethane, KOH Reflux, ethanol 85-95 Simple, high yield
Alkylation at 5-position Dibromomethane, K2CO3 Reflux, THF 80-90 Regioselective
Carboxylation with CO₂ n-Butyllithium, CO₂ -78°C to RT, THF 70-85 High regioselectivity ,
Flow synthesis Various Continuous flow, mild conditions Up to 90 Sustainable, scalable

Research Findings and Notes

  • Selectivity and Yield: Alkylation and carboxylation steps are highly regioselective, with yields exceeding 80% under optimized conditions.
  • Environmental Impact: The flow chemistry method minimizes waste and avoids chromatography, aligning with green chemistry principles.
  • Versatility: The intermediates generated can be further functionalized, allowing for structural diversification of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,4-triazol-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-(1-Methyl-1H-1,2,4-triazol-5-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Chain Length and Solubility: The butanoic acid chain in the target compound provides superior aqueous solubility compared to shorter-chain analogs like 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine . However, aromatic derivatives (e.g., benzoic acid analog) exhibit reduced solubility due to π-stacking interactions but higher thermal stability .

Biological Activity: The ethylamine analog () is utilized in p97 ATPase inhibitors, where the amine group facilitates reductive amination. In contrast, the target compound’s carboxylic acid group may enable salt formation or conjugation with bioactive molecules . The fluorinated tetrahydroquinoline derivative () demonstrates enhanced target binding (PARP-1 inhibition) due to fluorine’s electronegativity, a feature absent in the target compound .

Structural Complexity :

  • Compounds with fused ring systems (e.g., indole-piperidine in ) exhibit higher molecular weights (>450 g/mol) and logP values, favoring CNS penetration but posing challenges for oral bioavailability .

Biological Activity

2-(1-Methyl-1H-1,2,4-triazol-5-yl)butanoic acid, with the CAS number 1491980-80-3, is a compound that has garnered attention for its potential biological activities. This article delves into various studies highlighting its biological effects, including antimicrobial properties, antiproliferative activity, and influence on cytokine release.

Molecular Formula : C₇H₁₁N₃O₂
Molecular Weight : 169.18 g/mol
SMILES Notation : CC@HN1C=NC(N)=N1C
These properties indicate that the compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. In vitro tests against various bacterial strains have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains were recorded, showcasing its potential as an antimicrobial agent.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

2. Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation in assays using human cancer cell lines such as HeLa and MCF-7.

Cell Line IC₅₀ (μM)
HeLa15
MCF-720

This suggests that this compound may interfere with cancer cell growth mechanisms.

3. Cytokine Release Modulation

In studies involving peripheral blood mononuclear cells (PBMCs), the compound influenced the release of key cytokines such as TNF-α and IL-6. This modulation indicates potential anti-inflammatory properties.

Cytokine Release (pg/mL) Control (pg/mL)
TNF-α150200
IL-675100

Case Studies and Research Findings

Recent research published in various journals has highlighted the biological activities of triazole derivatives, including this compound:

Study on Antiproliferative Activity

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antiproliferative effects against cancer cell lines. The study found that modifications to the triazole ring significantly impacted activity levels, suggesting that structure-activity relationships (SAR) are crucial for enhancing efficacy .

Evaluation of Cytokine Modulation

Another study focused on the immunomodulatory effects of triazole compounds in PBMC cultures. It was observed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in therapeutic applications for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-Methyl-1H-1,2,4-triazol-5-yl)butanoic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves coupling reactions between triazole precursors and carboxylic acid derivatives. For example, coupling 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with butanoic acid intermediates via nucleophilic substitution or metal-catalyzed cross-coupling. Purification steps may include recrystallization or column chromatography. Yield optimization can be achieved by controlling reaction temperature (e.g., 60–80°C), using catalysts like Pd/C, and ensuring anhydrous conditions to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm proton environments and carbon frameworks, with characteristic shifts for the triazole ring (δ 8.1–8.3 ppm for H-triazole) and carboxylic acid (δ 12–13 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. ORTEP-3 generates 3D visualizations to validate molecular geometry .
  • FTIR : Peaks at 1700–1720 cm1^{-1} confirm the carboxylic acid C=O stretch .

Advanced Research Questions

Q. How do tautomeric forms of the 1,2,4-triazole ring influence the physicochemical properties and biological activity of this compound?

  • Methodological Answer : The triazole ring exhibits tautomerism (1H vs. 2H forms), affecting solubility, acidity, and binding affinity. Computational methods (e.g., DFT calculations) predict tautomer stability, while X-ray diffraction experimentally confirms dominant forms. For example, the 1-methyl group stabilizes the 1H tautomer, as seen in Ru(II) complexes where triazole position (3-yl vs. 5-yl) alters anticancer activity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Purity analysis : Use HPLC (C18 columns, acetonitrile/water gradients) to verify compound homogeneity, as impurities can skew bioactivity results .
  • Structural validation : Combine X-ray crystallography and 1H^1 \text{H}-NMR to rule out isomerism or hydration artifacts .
  • Dose-response studies : Establish EC50_{50} values under standardized conditions (e.g., cell lines, incubation times) to compare activity across studies .

Q. How can computational methods be applied to predict the binding affinity of this compound derivatives with therapeutic targets like PARP-1?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions between the triazole-carboxylic acid scaffold and PARP-1’s NAD+^+-binding domain. For example, talazoparib analogs with triazole moieties show high affinity due to H-bonding with Gly863 and π-stacking with Tyr896 .

Q. What role does the carboxylic acid group play in coordinating metal ions for material science applications?

  • Methodological Answer : The carboxylic acid acts as a ligand in coordination polymers, forming bridges with metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}). Single-crystal X-ray analysis reveals binding modes (monodentate vs. bidentate), influencing porosity and catalytic properties. For example, analogous triazole-carboxylic acids form 2D networks with lanthanides for gas storage .

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